4-(difluoromethoxy)-3-ethoxy-N-phenylbenzamide
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Overview
Description
4-(Difluoromethoxy)-3-ethoxy-N-phenylbenzamide is an organic compound that features a benzamide core substituted with difluoromethoxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-phenylbenzamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of sodium hydroxide in the final step is preferred due to its economic advantages and ease of handling compared to other alkalis like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-ethoxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy and ethoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, water, and hydrazine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-(difluoromethoxy)nitrobenzene yields 4-(difluoromethoxy)aniline .
Scientific Research Applications
4-(Difluoromethoxy)-3-ethoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4-(Difluoromethoxy)-3-ethoxy-N-phenylbenzamide can be compared with other similar compounds, such as:
Roflumilast: A PDE-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Used in the treatment of pulmonary fibrosis.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C16H15F2NO3 |
---|---|
Molecular Weight |
307.29 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C16H15F2NO3/c1-2-21-14-10-11(8-9-13(14)22-16(17)18)15(20)19-12-6-4-3-5-7-12/h3-10,16H,2H2,1H3,(H,19,20) |
InChI Key |
CKEAMDZJQNYMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC(F)F |
Origin of Product |
United States |
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